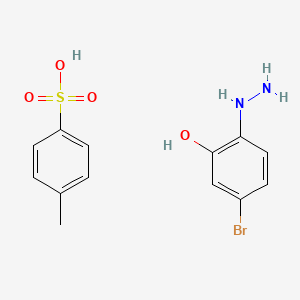
4-Methylbenzene-1-sulfonicacid,5-bromo-2-hydrazinylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique structure, which combines a sulfonic acid group, a bromine atom, and a hydrazinyl group attached to a phenol ring.
Vorbereitungsmethoden
The synthesis of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves several steps. One common method includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by bromination and subsequent hydrazinylation to introduce the hydrazinyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydrazinyl group can form hydrazones with carbonyl compounds. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol can be compared with similar compounds such as:
4-methylbenzenesulfonic acid: Lacks the bromine and hydrazinyl groups, making it less versatile in certain reactions.
5-bromo-2-hydrazinylphenol: Lacks the sulfonic acid group, which limits its applications in acid-base chemistry.
4-methylbenzenesulfonic acid; 5-bromo-2-aminophenol: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C13H15BrN2O4S |
|---|---|
Molekulargewicht |
375.24 g/mol |
IUPAC-Name |
5-bromo-2-hydrazinylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7BrN2O/c1-6-2-4-7(5-3-6)11(8,9)10;7-4-1-2-5(9-8)6(10)3-4/h2-5H,1H3,(H,8,9,10);1-3,9-10H,8H2 |
InChI-Schlüssel |
STBNIYAXPHSGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Br)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


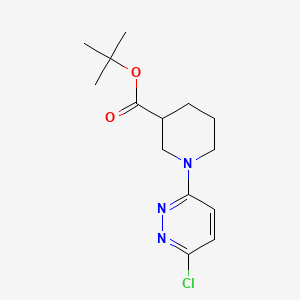
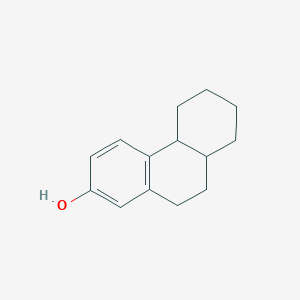
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
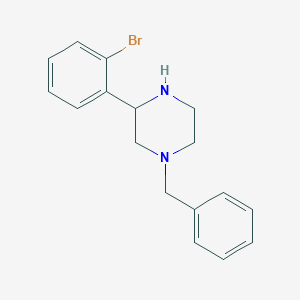
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)



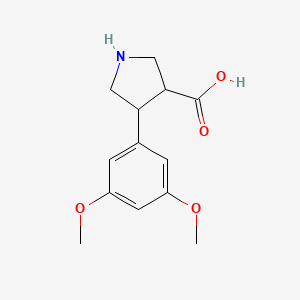
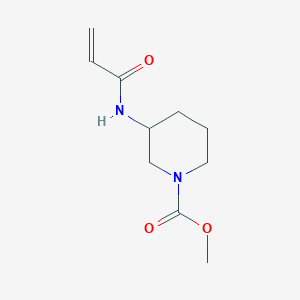

![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
